REACTION_CXSMILES
|
ClS([N:5]=[C:6]=O)(=O)=O.[C:8]([C:11]1[NH:12][CH:13]=[CH:14][CH:15]=1)(=[O:10])[CH3:9].CN(C=O)C.C>C(#N)C.C(OCC)(=O)C>[C:6]([C:14]1[CH:15]=[C:11]([C:8](=[O:10])[CH3:9])[NH:12][CH:13]=1)#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated to 50° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
to afford a dark colored product
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a tan-colored product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(NC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |